molecular formula C12H10ClNO2 B5799367 N-(4-chlorophenyl)-2-methylfuran-3-carboxamide

N-(4-chlorophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B5799367
M. Wt: 235.66 g/mol
InChI Key: YURTZHJFMBUWGO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-methylfuran-3-carboxamide is an organic compound that belongs to the class of carboxamides It features a furan ring substituted with a 4-chlorophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 4-chloroaniline with 2-methylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiolate (KSCN) under basic conditions.

Major Products

    Oxidation: Formation of 2-methyl-3-furanone derivatives.

    Reduction: Formation of N-(4-chlorophenyl)-2-methylfuran-3-amine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-methylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it could act as an inhibitor of specific kinases or proteases, disrupting cellular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-methylfuran-3-amine
  • N-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid
  • N-(4-chlorophenyl)-2-methylfuran-3-ol

Uniqueness

N-(4-chlorophenyl)-2-methylfuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a 4-chlorophenyl group and a carboxamide group makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-11(6-7-16-8)12(15)14-10-4-2-9(13)3-5-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURTZHJFMBUWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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